Methyl piperazine-1-carbodithioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111277-66-8 |
|---|---|
Molecular Formula |
C6H12N2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
methyl piperazine-1-carbodithioate |
InChI |
InChI=1S/C6H12N2S2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 |
InChI Key |
WLBLAFYULDEUAB-UHFFFAOYSA-N |
SMILES |
CSC(=S)N1CCNCC1 |
Canonical SMILES |
CSC(=S)N1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Ligand Preparation Strategies
The initial formation of the piperazine-1-carbodithioate scaffold is a critical step that can be achieved through several methods, including conventional and ultrasound-assisted protocols.
Conventional Synthesis Protocols for 4-Methylpiperazine-1-carbodithioic Acid and its Salts
The traditional synthesis of 4-methylpiperazine-1-carbodithioic acid and its salts is a well-established process. The reaction typically involves the treatment of 1-methylpiperazine (B117243) with carbon disulfide. This reaction is often carried out in the presence of a base to facilitate the formation of the corresponding dithiocarbamate (B8719985) salt. For instance, reacting 1-methylpiperazine with carbon disulfide can yield the desired carbodithioic acid. chemicalbook.com
The reaction between monosubstituted piperazine (B1678402) and N-phenylacetamides in the presence of sodium acetate (B1210297) and carbon disulfide in methanol (B129727) at room temperature for 12–18 hours can produce piperazine-1-carbodithioates in moderate yields of 55–65%. nih.gov
Ultrasound-Assisted Synthesis of Piperazine-1-carbodithioates
To enhance reaction efficiency, ultrasound irradiation has been employed as an alternative to conventional heating. This technique often leads to significantly reduced reaction times and improved yields. For example, the synthesis of piperazine-1-carbodithioates from the reaction of monosubstituted piperazine and N-phenylacetamides with sodium acetate and carbon disulfide in methanol can be completed in just 30 minutes at 70°C under ultrasonic conditions, achieving excellent yields of 80–90%. nih.govresearchgate.net This method provides a more environmentally friendly and efficient pathway for the synthesis of these compounds. researchgate.net
Formation of Alkali Metal Salts (e.g., Sodium, Potassium)
The formation of alkali metal salts of 4-methylpiperazine-1-carbodithioic acid is a straightforward and common procedure. These salts are often the direct products of the synthesis reaction when a base such as sodium hydroxide (B78521) or potassium hydroxide is used. For example, sodium 4-methyl-piperazine-1-carbodithioate can be synthesized from 1-methylpiperazine and carbon disulfide. chemicalbook.com These salts are typically stable, crystalline solids and serve as versatile starting materials for further derivatization.
Derivatization and Scaffold Hybridization
The piperazine-1-carbodithioate scaffold is a versatile platform for the introduction of various functional groups and for hybridization with other molecular frameworks.
Alkylation and Subsequent Functionalization
The dithiocarbamate moiety can be readily alkylated to form dithiocarbamic acid esters. This is a common strategy to introduce a wide range of substituents and to modulate the biological and chemical properties of the molecule. For instance, the salt of N-methylpiperazine carbodithioic acid can be reacted with various substituted ω-bromoacetophenones to yield the corresponding phenacyl N-methylpiperazin-1-carbodithioates. uaic.roresearchgate.net These esters can then undergo further functionalization. One notable example is the synthesis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound that has been investigated for its biological activities. nih.govnih.gov
Synthesis of 1,3-Dithiolium Derivatives
A significant chemical transformation of phenacyl carbodithioates derived from 4-methylpiperazine is their cyclocondensation under acidic conditions to form 1,3-dithiolium salts. researchgate.net This reaction creates a new heterocyclic ring fused to the piperazine scaffold. Specifically, substituted phenacyl N-methylpiperazin-1-carbodithioates undergo acid-catalyzed heterocyclocondensation to yield 4-aryl-2-(N-methylpiperazin-1-yl)-1,3-dithiol-2-ylium salts. uaic.roresearchgate.net These 1,3-dithiolium derivatives represent a distinct class of compounds with unique electronic and structural features. researchgate.net
Integration into Complex Heterocyclic Systems
Methyl piperazine-1-carbodithioate and its parent piperazine-1-carbodithioate moiety are valuable building blocks in the synthesis of more complex heterocyclic systems. Their integration into scaffolds such as quinazoline (B50416), triazine, and pyridylpiperazine has led to the development of novel compounds with significant chemical and biological interest.
Quinazoline Derivatives
The synthesis of quinazoline derivatives bearing a piperazine-1-carbodithioate moiety is a multi-step process that typically involves the initial construction of a piperazine-substituted quinazoline core, followed by the introduction of the carbodithioate group.
One established method involves a five-step procedure starting from 2-amino-5-methylbenzoic acid to create 2-substituted quinazolin-4(3H)-ones. nih.gov These intermediates are then further functionalized to incorporate the piperazine-1-carbodithioate side chain. Another approach begins with piperidine (B6355638) and 1-bromo-3-chloropropane (B140262) to construct the piperazine ring, which is subsequently linked to the C4-position of a quinazoline core over an eight-step synthesis. nih.gov The final step in these sequences is often the reaction of the piperazinyl-quinazoline with carbon disulfide and an alkylating agent (like methyl iodide) to form the target this compound derivative.
For instance, a series of quinazoline derivatives with a piperazine-1-carbodithioate group at the C4-position were synthesized and evaluated for their antiproliferative activities. nih.govresearchgate.net The general synthetic route often involves the reaction of a 4-chloroquinazoline (B184009) with a piperazine derivative, followed by the dithiocarbamylation reaction. This modular approach allows for the generation of a library of compounds with diverse substitutions on both the quinazoline ring and the carbodithioate moiety. researchgate.netrsc.org A representative synthesis is the reaction of N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-yl)piperazin-1-yl)acetamide, which demonstrates the complexity and multi-component nature of these molecules. researchgate.net
Table 1: Examples of Synthesized Quinazoline-Piperazine-Carbodithioate Derivatives
| Compound ID | Starting Materials | Key Synthetic Step | Reference |
|---|---|---|---|
| 2-Substituted quinazolin-4(3H)-one derivatives | 2-Amino-5-methylbenzoic acid | Five-step synthesis followed by piperazine-1-carbodithioate formation. | nih.gov |
| Quinazoline derivatives with C4-piperazine-1-carbodithioate | Piperidine, 1-bromo-3-chloropropane | Eight-step synthesis to attach the piperazine-carbodithioate moiety. | nih.gov |
| 4-Substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | 2,4-Dichloroquinazoline, piperazine | Nucleophilic substitution followed by dithiocarbamylation. | researchgate.net |
Triazine Derivatives
The 1,3,5-triazine (B166579) core is a versatile scaffold, and its derivatives are commonly synthesized from cyanuric chloride. nih.govmdpi.com The synthesis of triazine derivatives incorporating a this compound moiety follows a sequential nucleophilic substitution pathway. The three chlorine atoms of cyanuric chloride can be replaced stepwise by controlling the reaction temperature. mdpi.com
Typically, the first chlorine atom is substituted at 0°C, the second at room temperature, and the third at a higher temperature. mdpi.com To synthesize a piperazine-1-carbodithioate functionalized triazine, 1-methylpiperazine can be used as a nucleophile to displace one or more chlorine atoms on the triazine ring. Subsequently, the remaining piperazine nitrogen can react with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which can then be alkylated with a methylating agent to yield the final this compound derivative.
Modern synthetic methods such as microwave-assisted and sonochemical protocols have been developed to create 1,3,5-triazine derivatives more efficiently and in an environmentally friendly manner, often using water as a solvent. nih.govmdpi.com These green chemistry approaches can significantly shorten reaction times from hours to minutes while achieving high yields. mdpi.com For example, a sonochemical method has been reported to produce triazine derivatives in over 75% yield within 5 minutes. nih.gov While these reports focus on the general synthesis of substituted triazines, the principles are directly applicable to the synthesis of this compound-containing triazines.
Table 2: General Synthetic Approaches for Triazine Derivatives
| Method | Key Features | Starting Material | Reference |
|---|---|---|---|
| Conventional Heating | Stepwise nucleophilic substitution at controlled temperatures. | Cyanuric chloride | mdpi.com |
| Microwave-Assisted | Rapid synthesis (e.g., 150 seconds) with high yields (up to 88%). | Cyanuric chloride, DMF, TBAB | mdpi.com |
| Sonochemical | Eco-friendly, uses water as a solvent, very short reaction times (e.g., 5 mins). | Cyanuric chloride | nih.govmdpi.com |
Pyridylpiperazine Derivatives
The synthesis of pyridylpiperazine-based carbodithioates has been explored for various applications. The general synthetic scheme involves the initial formation of a pyridylpiperazine intermediate, which is then converted to the desired carbodithioate derivative.
For example, 1-(3-nitropyridin-2-yl)piperazine (B1350711) can be synthesized by the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile. nih.govfrontiersin.org This intermediate is then reacted with carbon disulfide in the presence of a base like sodium acetate (NaOAc) in methanol. nih.govfrontiersin.org The resulting dithiocarbamate salt is then reacted in situ with an appropriate electrophile. To obtain the methyl ester, methyl iodide would be used. In published research, this intermediate has been reacted with various 2-chloro-N-arylacetamides to produce a series of 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate derivatives. nih.govfrontiersin.org This highlights the utility of the piperazine-1-carbodithioate core as a platform for further chemical elaboration. The reaction is typically refluxed for 8-16 hours and yields can range from 62% to 88%. nih.govfrontiersin.org
Table 3: Synthesis of Pyridylpiperazine Carbodithioate Derivatives
| Intermediate | Reagents for Carbodithioate Formation | Subsequent Reaction | Product Class | Reference |
|---|---|---|---|---|
| 1-(3-Nitropyridin-2-yl)piperazine | 1. CS₂, NaOAc, Methanol | 2. 2-Chloro-N-arylacetamides | 2-Oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates | nih.govfrontiersin.org |
| 1-(3-Nitropyridin-2-yl)piperazine | 1. CS₂, NaOAc, Methanol | 2. 4-(Chloromethyl)-N-arylbenzamides | 4-((Aryl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates | frontiersin.org |
Formation of Bis-dithiocarbamate Derivatives
The synthesis of molecules containing two dithiocarbamate groups, known as bis-dithiocarbamates, represents an interesting extension of dithiocarbamate chemistry. A metal-free, multicomponent synthetic route has been developed for the preparation of dithiocarbamate-containing piperazine derivatives, which can also be applied to create bis-dithiocarbamate structures. nih.gov
This approach utilizes the C-N bond cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring. The reaction proceeds in one pot with secondary amines, carbon disulfide, and quaternized derivatives of DABCO. nih.gov To form a bis-dithiocarbamate derivative, a bis-ammonium salt of DABCO is used. This allows for the generation of an N,N'-bis piperazine structure containing two dithiocarbamate functional groups, obtained in a moderate yield. nih.gov
This multicomponent re-engineering approach is notable for its efficiency and tolerance of various secondary amines, leading to a broad spectrum of dithiocarbamate-containing piperazines. nih.gov The formation of a bis-dithiocarbamate highlights the versatility of this synthetic strategy.
Table 4: Synthesis of Bis-dithiocarbamate Piperazine Derivatives
| Synthetic Approach | Key Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Multicomponent Re-engineering | Secondary amines, CS₂, Bis-ammonium salt of DABCO | N,N'-bis piperazine with two dithiocarbamate groups | C-N bond cleavage of DABCO ring in a one-pot reaction. | nih.gov |
Coordination Chemistry of Methyl Piperazine 1 Carbodithioate
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with methyl piperazine-1-carbodithioate typically involves the reaction of a metal salt with the in situ generated or pre-synthesized ligand in a suitable solvent. The resulting complexes can be influenced by factors such as the metal-to-ligand ratio, the pH of the reaction medium, and the presence of other coordinating ligands.
Mononuclear and Polynuclear Complex Architectures
This compound has demonstrated its capability to form both mononuclear and polynuclear complexes. Mononuclear complexes are the most common, where a single metal center is coordinated by one or more ligand molecules. For instance, complexes with the general formula M(LH)nn (where LH is 4-methylpiperazine-1-carbodithioic acid) have been synthesized for several transition metals. researchgate.net
In specific conditions, the ligand can also facilitate the formation of polynuclear architectures. A notable example is the synthesis of dinuclear manganese(III) complexes, which exhibit interesting magnetic properties due to the interaction between the metal centers. iosrjournals.org
| Architecture | General Formula | Metal Ions | Reference |
|---|---|---|---|
| Mononuclear | M(LH)nn | Co(II), Ni(II), Cu(II), Fe(III) | researchgate.net |
| Mononuclear | [Cd(C6H11N2S2)2(pyridine)2] | Cd(II) | nih.gov |
| Polynuclear (Dinuclear) | Mn2(4-MPipzcdtH)6(O2)24 | Mn(III) | iosrjournals.org |
Mixed-Ligand Complexation (e.g., with Phenanthroline, Bipyridyl)
The coordination sphere of this compound complexes can be expanded by introducing secondary ligands, such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridyl (bipy). This approach leads to the formation of mixed-ligand complexes with modified steric and electronic properties. The synthesis of these complexes typically involves the reaction of the metal salt, this compound, and the secondary nitrogenous base. nih.govakjournals.com The general formula for these complexes can be represented as [M(4-MPipzcdtX)a(L)b]Y, where L is phen or bipy. researchgate.netniscpr.res.inresearchgate.net The stoichiometry of the resulting complexes, indicated by 'a' and 'b', can be controlled by the molar ratios of the reactants. nih.govakjournals.com
| Metal Ion | Secondary Ligand | General Formula | Reference |
|---|---|---|---|
| Mn(II), Co(II), Zn(II) | 1,10-Phenanthroline | [M(4-MPipzcdt)x(phen)y]Y | nih.govnih.govscielo.br |
| Mn(II), Fe(II) | 1,10-Phenanthroline, 2,2'-Bipyridyl | [M(4-MPipzcdtA)a(L)b]X | akjournals.com |
| Co(II), Ni(II), Cu(II) | 1,10-Phenanthroline, 2,2'-Bipyridyl | [M(4-MPipzcdtX)a(L)b]Y | researchgate.netresearchgate.net |
| Zn(II), Cd(II), Hg(II) | 1,10-Phenanthroline, 2,2'-Bipyridyl | [M(4-MPipzcdtX)a(L)b]Y | niscpr.res.in |
| Oxovanadium(IV) | 1,10-Phenanthroline, 2,2'-Bipyridyl | [VO(L)(L′)]SO4 and [VO(L)(L′)]2SO4 | aip.org |
Organotin(IV) and Organomercury(II) Derivatives
This compound also reacts with organometallic precursors to form new derivatives. Organomercury(II) complexes have been synthesized and characterized. niscpr.res.inresearchgate.net While direct synthesis with organotin(IV) precursors and this compound is less documented in the provided sources, studies on analogous piperazine-1-carbodithioate ligands provide a strong basis for their formation. For example, organotin(IV) derivatives with the general formulas R3SnL, R2SnLCl, and R2SnL2 have been prepared from 4-(benzo[d] niscpr.res.innih.govdioxol-5-ylmethyl)piperazine-1-carbodithioate. researchgate.net The synthesis generally involves the reaction of the carbodithioate salt with the corresponding organotin(IV) chlorides. nih.gov
Complexes with First-Row Transition Metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II))
A significant body of research has focused on the synthesis of this compound complexes with first-row transition metals, owing to their interesting magnetic and electronic properties.
Manganese(II): Both simple and mixed-ligand complexes of Mn(II) have been prepared. nih.govakjournals.com The synthesis of Mn(II) carbodithioates often requires oxygen-free conditions to prevent oxidation to the more stable Mn(III) state. iosrjournals.org
Cobalt(II): Cobalt complexes have been synthesized, with studies reporting both Co(II) and Co(III) species. researchgate.netakjournals.com In some instances, Co(II) can be oxidized to Co(III) during the complexation reaction, particularly in the presence of air. nih.gov
Nickel(II): Ni(II) complexes of this compound have been prepared and characterized, often resulting in square-planar geometries. researchgate.netacs.orgnih.gov
Copper(II): Copper(II) forms stable complexes with this ligand. researchgate.netakjournals.com These complexes are often studied for their potential applications in various fields.
Zinc(II): Due to its d¹⁰ electronic configuration, Zn(II) forms diamagnetic complexes. A variety of Zn(II) complexes, including simple, mixed-ligand, and zwitterionic forms, have been reported. nih.govniscpr.res.inresearchgate.netakjournals.com
| Metal Ion | Complex Type | Example Formula | Reference |
|---|---|---|---|
| Mn(II) | Zwitterionic | Mn(4-MPipzcdtH)22 | iosrjournals.org |
| Mn(II) | Mixed-Ligand | [Mn(4-MPipzcdt)2(phen)] | nih.gov |
| Co(II) | Perchlorate (B79767) salt | Co(LH)22 | researchgate.netakjournals.com |
| Co(III) | Tris-chelate | [Co(ecpcdt)3] | nih.govacs.org |
| Ni(II) | Perchlorate salt | Ni(LH)22 | researchgate.net |
| Ni(II) | Bis-chelate | [Ni(ecpcdt)2] | acs.orgnih.gov |
| Cu(II) | Perchlorate salt | Cu(LH)22 | researchgate.netakjournals.com |
| Cu(II) | Bis-chelate | [Cu(ecpcdt)2] | acs.orgnih.gov |
| Zn(II) | Normal | Zn(4-MPipzcdt)2 | niscpr.res.in |
| Zn(II) | Mixed-Ligand | [Zn(4-MPipzcdt)2(phen)] | nih.gov |
Complexes with Cadmium(II) and Iron(III)
Cadmium(II): Cadmium(II) complexes with this compound have been synthesized, including both simple and mixed-ligand species. niscpr.res.inresearchgate.net Single crystal X-ray diffraction has confirmed the structure of some of these complexes, revealing details about their coordination geometry. nih.gov
Iron(III): Iron complexes are typically formed in the +3 oxidation state. The synthesis of Fe(LH)33 has been reported, where the iron center is coordinated by three zwitterionic ligands. researchgate.netakjournals.com
Ligand Binding Modes and Coordination Geometries
The this compound ligand primarily coordinates to metal ions through the two sulfur atoms of the dithiocarbamate (B8719985) group, acting as a bidentate chelating agent. researchgate.netakjournals.com This chelation forms a stable four-membered ring with the metal center. The ligand can exist in its deprotonated form (4-MPipzcdt⁻) or as a zwitterion (4-MPipzcdtH), where the second nitrogen atom of the piperazine (B1678402) ring is protonated, leading to a positive charge. iosrjournals.orgakjournals.com
The coordination of this ligand, often in conjunction with other ligands, results in a variety of coordination geometries around the metal center.
Octahedral: This is a common geometry, particularly for hexacoordinated complexes. Distorted octahedral geometries are frequently observed in mixed-ligand complexes with phenanthroline or bipyridyl, such as those of Mn(II) and Co(III). akjournals.comnih.govacs.org A cis-distorted octahedral geometry has been identified in a cadmium(II) complex with pyridine (B92270) as a coligand. nih.gov
Square-Planar: This geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II). researchgate.net Complexes of Ni(II) and Cu(II) with a related piperazine carbodithioate ligand have also been found to adopt a distorted square-planar geometry. acs.orgnih.gov
Tetrahedral: This geometry is often adopted by Zn(II) complexes, such as [Zn(4-MPipzcdt)2]. niscpr.res.in
| Metal Ion | Coordination Geometry | Example Complex | Reference |
|---|---|---|---|
| Mn(II) | cis-distorted Octahedral | [Mn(4-MPipzcdtA)a(L)b]X | akjournals.com |
| Fe(II) | distorted Octahedral | Iron(II) mixed-ligand complexes | akjournals.com |
| Fe(III) | High spin-low spin equilibrium | Fe(LH)33 | researchgate.net |
| Co(II) | Square-planar | Co(LH)22 | researchgate.net |
| Co(III) | distorted Octahedral | [Co(ecpcdt)3] | nih.govacs.org |
| Ni(II) | Square-planar | Ni(LH)22 | researchgate.net |
| Cu(II) | Square-planar | Cu(LH)22 | researchgate.net |
| Cd(II) | distorted Octahedral | [Cd(C6H11N2S2)2(C5H5N)2] | nih.gov |
Bidentate Chelation of the Dithiocarbamato Moiety
The dithiocarbamate group (-CS₂) of this compound typically acts as a monoanionic, bidentate chelating ligand. researchgate.netnih.gov This means it binds to a single metal center through both sulfur atoms, forming a stable four-membered ring. Spectroscopic data, particularly from infrared (IR) studies, confirms this binding mode. A strong band observed around 1000 cm⁻¹ in the IR spectra of its metal complexes is indicative of the bidentate, monoionic binding of the dithiocarbamate group. iosrjournals.org This symmetrical chelation is a common feature observed in complexes with various transition metals. researchgate.net The planarity and relatively small bite angle of the dithiocarbamate ligand make it a sterically non-demanding and effective chelator. nih.gov
Five-Coordinate and Six-Coordinate Geometries Around Metal Centers
Five-coordinate geometries, while less common than six-coordinate ones for this ligand type, are also well-documented, particularly for copper(II) and oxovanadium(IV) complexes. researchgate.netresearchgate.net These geometries arise from the specific electronic requirements of the metal ion and the steric influences of the ligands involved.
Distorted Trigonal Bipyramidal, Square Pyramidal, and Octahedral Configurations
The idealized five- and six-coordinate geometries are often distorted in complexes of this compound. The rigid bite of the dithiocarbamate ligand and the presence of other ligands can lead to significant deviations from perfect polyhedra.
Distorted Octahedral: Six-coordinate complexes frequently exhibit a distorted octahedral geometry. A Co(III) complex with a related piperazine carbodithioate ligand, for example, was found to have a distorted octahedral structure. nih.gov This distortion is common and arises from the constraints of the chelate rings and electronic effects like the Jahn-Teller effect in certain d-electron configurations.
Square Pyramidal: This is a common configuration for five-coordinate complexes. Copper(II) complexes with related piperazine ligands have been observed to adopt a square-pyramidal coordination environment. researchgate.net Some oxovanadium(IV) carbodithioate complexes have also been proposed to have a square pyramidal geometry. researchgate.net
Distorted Trigonal Bipyramidal: While less explicitly documented for this compound itself in the provided context, distorted trigonal bipyramidal geometry is the other primary arrangement for five-coordinate complexes and is often in equilibrium with the square pyramidal form. The specific geometry adopted depends on a subtle interplay of electronic and steric factors.
| Metal Ion | Coordination Number | Geometry | Example System |
| Co(III) | 6 | Distorted Octahedral | Tris(carbodithioate) Co(III) complex nih.gov |
| Ni(II) | 6 | Octahedral | Diaqua[μ-1,4-bis(pyridin-4-ylmethyl)piperazine] complex nih.gov |
| Cu(II) | 5 | Square Pyramidal | Dicopper(II) coordination polymer researchgate.net |
| VO(IV) | 5 | Square Pyramidal | Oxovanadium(IV) carbodithioate complexes researchgate.net |
Influence of Auxiliary Ligands on Coordination Geometry
In other systems, ligands such as 1,10-phenanthroline can be incorporated to form mixed-ligand complexes. researchgate.net Similarly, amino acids and water molecules can act as co-ligands, satisfying the coordination requirements around the metal center and leading to binuclear complexes where the piperazine dithiocarbamate acts as a bridge. iosrjournals.org In these structures, the amino acid chelates to a metal center, while water molecules occupy the remaining coordination sites, demonstrating the crucial role of co-ligands in defining the final architecture. iosrjournals.org
Supramolecular Chemistry and Framework Formation
Beyond the coordination of individual metal ions, this compound and related piperazine-based ligands are instrumental in constructing more complex supramolecular assemblies and coordination polymers through a combination of coordination bonds and weaker intermolecular interactions.
Intermolecular Interactions in Solid-State Structures
The solid-state packing of these complexes is governed by a variety of non-covalent interactions. Hydrogen bonds are particularly dominant in directing the crystal lattice formation. In the crystal structures of related piperazine compounds, intermolecular C–H···N and C–H···π interactions have been observed to link molecules into extended chains and layers. nih.gov
| Interaction Type | Description | Example |
| C–H···N Hydrogen Bond | A weak hydrogen bond linking a C-H group to a nitrogen atom. | Links molecules into extended chains in piperazine derivatives. nih.gov |
| C–H···π Interaction | An interaction between a C-H group and the π-electron system of an aromatic ring. | Organizes molecules into layers. nih.gov |
| O–H···O Hydrogen Bond | A classic hydrogen bond between a hydroxyl group (e.g., from water) and an oxygen atom. | Holds coordination polymer networks together and can form organized "water tapes". nih.govrsc.org |
Self-Assembly of Coordination Polymers
The ability of the piperazine moiety to bridge metal centers allows for the self-assembly of coordination polymers. researchgate.netrsc.org Depending on the flexibility of the piperazine-based ligand and the coordination preferences of the metal ion, various architectures can be formed, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.org
For example, a flexible piperazine ligand has been used to create a cadmium(II) complex with a chain structure, a zinc(II) complex with a layered structure, and a copper(II) complex with a chain-like structure. rsc.org More complex ligands, such as 1,4-bis(pyridin-4-ylmethyl)piperazine, can lead to the formation of intricate tri-periodic diamondoid networks that are interpenetrated. nih.gov The self-assembly process can also produce diperiodic coordination polymer slabs which then stack to form the final crystal structure. researchgate.net This demonstrates the capacity of piperazine-based linkers to generate predictable and structurally diverse extended solids.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methylpiperazine-1-carbodithioate (B13920161) and its complexes. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. For 4-methylpiperazine-1-carbodithioic acid, the spectrum reveals distinct signals corresponding to the different proton environments in the piperazine (B1678402) ring and the N-methyl group.
In its free acid form (in a solvent like (CD₃)₂SO), the proton spectrum shows two overlapping triplets for the eight methylene (B1212753) (-CH₂) protons of the piperazine ring and a singlet for the three protons of the N-methyl (-CH₃) group. The N-H proton of the secondary amine within the dithiocarbamic acid group also gives a characteristic signal. Upon complexation with a metal ion, such as in Zn(4-MPipzcdtH)₂₂, these chemical shifts are altered, reflecting the change in the electronic environment upon coordination. The signals for the methylene protons adjacent to the nitrogen involved in dithiocarbamate (B8719985) formation (positions 2 and 6) typically shift downfield, indicating their deshielding as a result of coordination with the metal center.
Table 1: ¹H NMR Spectral Data (δ, ppm) for 4-methylpiperazine-1-carbodithioic acid and a Representative Zinc Complex
| Compound | N-H | Piperazine -CH₂- (positions 2, 3, 5, 6) | N-CH₃ |
| 4-methylpiperazine-1-carbodithioic acid (Ligand) | ~1.71 (s) | ~3.76 (overlapping t) | ~2.96 (s) |
| Zn(4-MPipzcdtH)₂₂ (Complex) | - | 4.05-4.15 (t, pos. 2,6), 2.51-2.56 (t, pos. 3,5) | ~2.9 (s) |
Data sourced from physicochemical studies of metal carbodithioate complexes. researchgate.net Note: 's' denotes singlet, 't' denotes triplet. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. While specific spectral data for free 4-methylpiperazine-1-carbodithioic acid is not widely documented, the expected chemical shifts can be inferred from analyses of structurally similar dithiocarbamate derivatives. nih.gov
The most characteristic signal in the ¹³C NMR spectrum of a dithiocarbamate is that of the thiocarbonyl carbon (-NCS₂), which appears at a very low field (typically δ 195-210 ppm) due to its unique electronic environment. The carbons of the piperazine ring would show two distinct signals, corresponding to the C2/C6 and C3/C5 pairs, with the C2/C6 carbons being more deshielded (appearing further downfield) due to their proximity to the electron-withdrawing dithiocarbamate group. The N-methyl carbon would appear at a much higher field.
Table 2: Expected ¹³C NMR Chemical Shift Regions for 4-methylpiperazine-1-carbodithioate
| Carbon Atom(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| -C S₂ (Thiocarbonyl) | 195 - 210 | Highly deshielded carbon double-bonded to one sulfur and single-bonded to another. |
| -C H₂- (Piperazine C2/C6) | 50 - 55 | Methylene carbons adjacent to the nitrogen of the dithiocarbamate group. |
| -C H₂- (Piperazine C3/C5) | 45 - 50 | Methylene carbons adjacent to the nitrogen bearing the methyl group. |
| N-C H₃ (Methyl) | 35 - 45 | Carbon of the N-methyl group. |
These are estimated ranges based on data from analogous compounds like methanesulfonyl-piperazine-based dithiocarbamates. nih.gov
When 4-methylpiperazine-1-carbodithioate is used as a ligand to form complexes with organotin(IV) moieties (e.g., R₂Sn²⁺ or R₃Sn⁺), ¹¹⁹Sn NMR spectroscopy becomes an invaluable tool for structural analysis. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. researchgate.net
This technique allows for the direct observation of the tin center, providing insights that are often unattainable by other methods. An upfield shift (to more negative ppm values) in the ¹¹⁹Sn signal upon complexation is indicative of an increase in the coordination number of the tin atom. researchgate.net For instance, the transition from a four-coordinate organotin halide precursor to a five- or six-coordinate dithiocarbamate complex can be clearly monitored.
Table 3: General ¹¹⁹Sn NMR Chemical Shift Ranges and Corresponding Geometries for Organotin(IV) Complexes
| Coordination Number | Geometry around Tin | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) Range |
| 4 | Tetrahedral | +200 to -60 |
| 5 | Trigonal Bipyramidal | -90 to -190 |
| 6 | Octahedral | -210 to -400 |
Data sourced from reviews on organotin(IV) dithiocarbamate complexes. researchgate.net These ranges are general and can be influenced by the specific alkyl/aryl groups on the tin and the nature of the ligand.
Studies on related cyclic dithiocarbamates, such as homopiperazine-1,4-bis-carbodithioate, confirm that multinuclear NMR, including ¹¹⁹Sn, is crucial for establishing the solution-state structure of these organotin complexes. researchgate.net
The combined application of various NMR techniques (¹H, ¹³C, and, where applicable, ¹¹⁹Sn) provides a comprehensive picture of the molecular structure in solution. This approach is critical for understanding how these molecules behave in a non-solid state, which is often more relevant to their chemical and biological applications.
For metal complexes of 4-methylpiperazine-1-carbodithioate, multinuclear NMR helps determine:
Ligand Coordination Mode: By comparing the ¹H and ¹³C NMR spectra of the free ligand with that of the metal complex, it is possible to determine how the dithiocarbamate ligand binds to the metal. A significant downfield shift in the signals of the N-CS₂ carbon and adjacent protons confirms the involvement of the dithiocarbamate group in coordination. The ligand can bind in a bidentate fashion (both sulfur atoms coordinate to the metal) or a monodentate fashion.
Molecular Geometry: For complexes of NMR-active metals like tin-119, the chemical shift directly correlates with the coordination geometry in solution, as detailed previously. researchgate.net
Structural Integrity: NMR can confirm whether the complex remains intact in solution or undergoes dissociation or rearrangement.
Pulsed NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecular framework in solution.
Vibrational Spectroscopy
Vibrational spectroscopy measures the energy required to excite molecular vibrations. These vibrations are specific to the types of bonds and functional groups present in a molecule.
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups in 4-methylpiperazine-1-carbodithioate and its metal complexes. The IR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation.
Key diagnostic bands in the FTIR spectrum include:
ν(C-N) Thioureide Band: This is one of the most important bands for dithiocarbamates. It appears in the region of 1450-1500 cm⁻¹ and has a partial double bond character. An increase in the frequency of this band upon complexation indicates a greater contribution of the C=N double bond character, which results from electron donation from the nitrogen atom to the metal center through the C-S bonds. researchgate.net
ν(C-S) Stretching Bands: The C-S stretching vibrations are also characteristic. A single, sharp band around 1000 cm⁻¹ is indicative of a symmetrically coordinated bidentate dithiocarbamate ligand. If this band splits into a doublet, it suggests an unsymmetrical or monodentate coordination mode. researchgate.net
ν(M-S) Stretching Band: In the far-infrared region (typically below 400 cm⁻¹), the appearance of new bands in the spectra of metal complexes, which are absent in the free ligand, can be assigned to the metal-sulfur stretching vibrations. These bands provide direct evidence of the formation of a coordinate bond between the metal and the sulfur atoms of the dithiocarbamate ligand. researchgate.net
Table 4: Key FTIR Absorption Bands (cm⁻¹) for 4-methylpiperazine-1-carbodithioate Metal Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| ν(C-N) (Thioureide) | 1460 - 1485 | Indicates partial double bond character; shifts to higher frequency upon metal coordination. researchgate.net |
| ν(C-S) | ~1000 | A single band suggests symmetric bidentate coordination. A split band suggests asymmetric coordination. researchgate.net |
| ν(M-S) (Metal-Sulfur) | 340 - 360 | Appears only in metal complexes, confirming M-S bond formation. researchgate.net |
Raman Spectroscopy
Based on studies of related piperazine derivatives and dithiocarbamates, key vibrational modes can be predicted. oup.communi.cznih.govnih.govdergipark.org.tr The piperazine ring typically exhibits a series of complex vibrations. The C-N stretching vibrations are expected in the region of 1180-1050 cm⁻¹. niscpr.res.in The C-H stretching vibrations of the piperazine ring and the methyl group are anticipated to appear in the 3000-2800 cm⁻¹ range. dergipark.org.trniscpr.res.in
The dithiocarbamate group (-NCS₂) has several characteristic Raman bands. A strong band corresponding to the C-N stretching vibration (thioureide band) is typically observed in the 1550-1450 cm⁻¹ region, indicating a significant double-bond character due to resonance. The symmetric and asymmetric C-S stretching vibrations are expected to appear in the ranges of 1050-950 cm⁻¹ and 700-600 cm⁻¹, respectively. The S-C-S bending vibrations usually occur at lower frequencies, typically below 500 cm⁻¹.
A study on N-methylpiperazine revealed conformational changes based on the surrounding chemical environment, which could be monitored by Raman spectroscopy, suggesting that the conformational state of the piperazine ring in methyl piperazine-1-carbodithioate might also be sensitive to its environment. oup.com
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Piperazine Ring, Methyl Group | 3000 - 2800 |
| C-N Stretch (Thioureide) | Dithiocarbamate | 1550 - 1450 |
| C-N Stretch | Piperazine Ring | 1180 - 1050 |
| C-S Asymmetric Stretch | Dithiocarbamate | 700 - 600 |
| C-S Symmetric Stretch | Dithiocarbamate | 1050 - 950 |
| S-C-S Bend | Dithiocarbamate | < 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the dithiocarbamate chromophore.
Generally, dithiocarbamates exhibit two main absorption bands in the UV-Vis region. researchgate.netresearchgate.netnih.govresearchgate.netshu.ac.ukoup.comyoutube.comencyclopedia.pub The first, a high-intensity band typically observed in the 250-290 nm range, is attributed to a π → π* transition within the N-C=S group of the dithiocarbamate moiety. The second band, which is of lower intensity and appears at longer wavelengths (around 330-360 nm), is assigned to an n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms. researchgate.netnih.gov
Studies on dithiocarboxylates have shown that the electronic transitions can be sensitive to substituents. nih.gov While the piperazine ring itself does not absorb significantly in the near-UV region, its attachment to the dithiocarbamate group can influence the electronic environment and thus cause slight shifts in the absorption maxima. The methyl group is not expected to have a significant chromophoric effect. The solvent polarity can also influence the position of these bands, with n → π* transitions typically showing a hypsochromic (blue) shift in more polar solvents. shu.ac.uk
Table 2: Predicted UV-Vis Absorption Bands for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | Dithiocarbamate (N-C=S) | 250 - 290 | High |
| n → π | Dithiocarbamate | 330 - 360 | Low to Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺), which would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. nih.govresearchgate.net
The fragmentation of this compound is expected to proceed through several characteristic pathways based on the fragmentation of piperazine and dithiocarbamate derivatives. researchgate.netnist.govxml-journal.netnih.gov Cleavage of the C-S bond would be a likely initial fragmentation step, leading to the loss of the methyl group (-CH₃) or the thiomethyl radical (•SCH₃).
Another prominent fragmentation pathway would involve the piperazine ring. Cleavage of the ring can lead to the formation of various characteristic ions. For instance, the loss of the dithiocarbamate methyl ester group could result in an ion corresponding to the N-methylpiperazine cation. Further fragmentation of the piperazine ring would produce smaller fragments. The fragmentation of N-methylpiperazine itself often shows a base peak at m/z 58, corresponding to [C₃H₈N]⁺. nist.govnih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Possible Fragmentation Pathway |
| 176 | [C₆H₁₂N₂S₂]⁺• (Molecular Ion) | - |
| 161 | [C₅H₉N₂S₂]⁺ | Loss of •CH₃ |
| 129 | [C₅H₉N₂S]⁺ | Loss of •SCH₃ |
| 100 | [C₅H₁₂N₂]⁺• | N-methylpiperazine cation radical |
| 83 | [C₄H₇N₂]⁺ | Fragmentation of piperazine ring |
| 58 | [C₃H₈N]⁺ | Characteristic fragment of N-methylpiperazine |
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While specific SCXRD data for this compound is not available, the structural parameters can be inferred from the crystal structures of related dithiocarbamate esters and piperazine derivatives. arabjchem.orgnih.govsci-hub.seakademisains.gov.myresearchgate.net
The crystal structure would reveal the geometry of the piperazine ring, which is expected to adopt a chair conformation, as this is the most stable conformation for piperazine and its derivatives. ed.ac.ukresearchgate.netstrath.ac.uk The methyl group would likely occupy an equatorial position to minimize steric hindrance.
The dithiocarbamate moiety is expected to be essentially planar. The C-N bond within this group will likely have a length intermediate between a single and a double bond, reflecting the contribution of the thioureide resonance form. The C-S bond lengths will also be indicative of the electronic delocalization within the dithiocarbamate group. The bond angles around the nitrogen and carbon atoms of the dithiocarbamate group will reflect its sp² hybridization. Torsion angles will define the relative orientation of the piperazine ring and the dithiocarbamate group.
Table 4: Predicted Bond Lengths and Angles for this compound (based on related structures)
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-N (Thioureide) | ~1.33 Å |
| Bond Length | C=S | ~1.68 Å |
| Bond Length | C-S (Ester) | ~1.75 Å |
| Bond Angle | S-C-S | ~120° |
| Bond Angle | N-C-S | ~120° |
| Torsion Angle | C(ring)-N-C(S)-S | Variable, defining conformation |
The crystal packing of this compound will be governed by a network of intermolecular interactions. Although the molecule does not have strong hydrogen bond donors like N-H or O-H groups, weak C-H...S and C-H...N hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. The sulfur atoms of the dithiocarbamate group are potential hydrogen bond acceptors.
Given the absence of aromatic rings, π-π interactions are not expected. However, C-H...π interactions are not applicable in this case. The packing will likely be dominated by van der Waals forces and the aforementioned weak hydrogen bonds.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis is crucial for verifying the stoichiometry of newly synthesized ligands and their metal complexes. For 4-methylpiperazine-1-carbodithioate and its derivatives, the experimentally determined percentages are compared against the values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compounds.
Table 1: Elemental Analysis Data for 4-Methylpiperazine-1-carbodithioate Ligand and Metal Complexes
| Compound Empirical Formula (Formula Weight) | Element | Found (%) | Calculated (%) | Reference |
|---|---|---|---|---|
| 4-MPipzcdtNa·H₂O C₆H₁₃N₂S₂ONa (216.30) | C | 33.66 | 33.33 | iosrjournals.org |
| H | 6.51 | 6.02 | ||
| N | 12.52 | 12.96 | ||
| S | 29.56 | 29.43 | ||
| Zn(4-MPipzcdtH)₂₂ C₁₂H₂₄N₄S₄O₈Cl₂Zn (616.4) | C | 23.1 | 23.3 | niscpr.res.in |
| H | 3.7 | 3.9 | ||
| N | 8.9 | 9.1 | ||
| S | 20.5 | 20.8 | ||
| Zn | 10.4 | 10.6 | ||
| [Co(NO)(4-MPipzcdt)₂] C₁₂H₂₂CoN₅OS₄ (439.52) | C | 32.51 | 32.79 | iosrjournals.org |
| H | 5.40 | 5.00 | ||
| N | 15.61 | 15.94 | ||
| S | 28.88 | 29.19 | ||
| Co | 13.12 | 13.41 |
Molar Conductance Measurements
Molar conductance (ΛM) measurements are a valuable tool for characterizing metal complexes in solution. This technique helps to determine whether a complex behaves as an electrolyte or a non-electrolyte, providing insight into the coordination environment of the metal ion. The magnitude of the molar conductance is dependent on the number of ions produced when the complex is dissolved in a specific solvent.
For complexes of 4-methylpiperazine-1-carbodithioate, molar conductance has been measured in various solvents, including methanol (B129727), chloroform (B151607), and dimethyl sulfoxide (B87167) (DMSO). For example, complexes of the type [M(4-MPipzcdt)₂] (where M = Zn(II), Cd(II), Hg(II)) in chloroform exhibit low conductance values, indicating their non-electrolytic nature and that the dithiocarbamate ligand is coordinated to the metal center. niscpr.res.in In contrast, complexes like Zn(4-MPipzcdtH)₂₂ show high molar conductance values in methanol, consistent with a 1:2 electrolyte, where the perchlorate (B79767) ions are not coordinated to the metal but exist as counter-ions in the solution. niscpr.res.in Similarly, nitrosyl complexes of cobalt(I) show non-electrolytic behavior in DMSO. iosrjournals.org
Table 2: Molar Conductance Data for Metal Complexes of 4-Methylpiperazine-1-carbodithioate
| Complex | Solvent | Molar Conductance (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |
|---|---|---|---|---|
| Zn(4-MPipzcdtH)₂₂ | Methanol | 181 | 1:2 Electrolyte | niscpr.res.in |
| Zn(4-MPipzcdtH)₂₂ | Methanol | 174 | 1:2 Electrolyte | niscpr.res.in |
| Cd(4-MPipzcdtH)₂₂ | Water | 121 | 1:2 Electrolyte | niscpr.res.in |
| Hg(4-MPipzcdtH)₂₂ | Water | 117 | 1:2 Electrolyte | niscpr.res.in |
| [Zn(4-MPipzcdt)₂] | Chloroform | 30 | Non-electrolyte | niscpr.res.in |
| [Cd(4-MPipzcdt)₂] | Chloroform | 32 | Non-electrolyte | niscpr.res.in |
| [Hg(4-MPipzcdt)₂] | Chloroform | 35 | Non-electrolyte | niscpr.res.in |
| [Co(NO)(4-MPipzcdt)₂] | DMSO | 15-24 | Non-electrolyte | iosrjournals.org |
Magnetic Susceptibility Measurements (Room-Temperature and Variable-Temperature)
Magnetic susceptibility measurements provide critical information about the electronic structure of transition metal complexes, specifically regarding the number of unpaired electrons. This data allows for the determination of the metal ion's oxidation state and its coordination geometry. Measurements can be conducted at room temperature to obtain an effective magnetic moment (μeff) or over a range of temperatures to study more complex magnetic phenomena like spin-crossover or antiferromagnetic coupling.
For complexes involving 4-methylpiperazine-1-carbodithioate, magnetic studies have revealed diverse behaviors. Manganese(II) complexes have been shown to exhibit antiferromagnetic behavior. iosrjournals.org An iron(III) complex with the formula Fe(LH)₃₃ has been reported to show a high-spin to low-spin equilibrium. researchgate.net In contrast, cobalt(I) nitrosyl complexes are diamagnetic, which is consistent with a d⁸ electronic configuration in a low-spin state. iosrjournals.org Similarly, complexes of d¹⁰ ions like zinc(II), cadmium(II), and mercury(II) are also expected to be diamagnetic.
Table 3: Magnetic Moment Data for Metal Complexes of 4-Methylpiperazine-1-carbodithioate
| Complex | Magnetic Moment (μeff) [B.M.] | Temperature | Magnetic Behavior | Reference |
|---|---|---|---|---|
| Mn₂(4-MPipzcdtH)₆(O₂)₂₄ | Not specified | Variable | Antiferromagnetic interactions | iosrjournals.org |
| Mn₂(4-MPipzcdtH)₆(O₂)₂₄ | Not specified | Variable | Antiferromagnetic interactions | iosrjournals.org |
| Fe(4-MPipzcdtH)₃₃ | Not specified | Room | High spin-low spin equilibrium | researchgate.net |
| [Co(NO)(4-MPipzcdt)₂] | - | Room | Diamagnetic | iosrjournals.org |
| Zn(4-MPipzcdtH)₂₂ | - | Room | Diamagnetic | niscpr.res.in |
| Cd(4-MPipzcdtH)₂₂ | - | Room | Diamagnetic | niscpr.res.in |
| Hg(4-MPipzcdtH)₂₂ | - | Room | Diamagnetic | niscpr.res.in |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of piperazine-containing compounds. tsijournals.comeurl-pesticides.eu DFT calculations are employed to determine the electronic structure of a molecule, from which numerous properties can be derived.
Geometry Optimization and Conformational Analysis
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. acs.org It illustrates the electrostatic potential on the surface of the molecule, helping to predict how it will interact with other molecules. MEP maps are color-coded:
Red regions indicate a negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions represent a positive electrostatic potential, poor in electrons, and are prone to nucleophilic attack.
Green regions are neutral. nih.gov
For methyl piperazine-1-carbodithioate, an MEP map would likely show negative potential around the sulfur atoms of the carbodithioate group and the nitrogen atom of the piperazine (B1678402) ring not attached to the methyl group, indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netnih.gov The hydrogen atoms would show positive potential. Such analyses are standard in the computational study of bioactive molecules, including piperazine derivatives, to understand their interactions with biological targets. eurl-pesticides.eubiointerfaceresearch.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Values)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net In studies of related compounds like 1-Amino-4-methylpiperazine, the HOMO and LUMO energies are calculated to understand electronic properties and charge transfer possibilities within the molecule. nih.govnih.gov
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govnih.gov These descriptors are derived from conceptual DFT and provide a more quantitative picture than FMO analysis alone.
Key descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).
These parameters are routinely calculated for novel compounds to predict their reactive nature. nih.govnih.gov A high electrophilicity index, for example, indicates a strong capacity to act as an electrophile.
Table 5.1: Illustrative Global Reactivity Descriptors No specific experimental or theoretical data is available for this compound. This table is a template showing how such data would be presented.
| Descriptor | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |
Theoretical Simulation of Spectroscopic Data (NMR, IR)
Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. Comparing the calculated frequencies with an experimental IR spectrum helps in assigning the observed peaks to specific vibrational modes (e.g., C-H stretch, C=S stretch, N-C stretch). This has been performed for related molecules like 1-alkyl-1-methylpiperazine-1,4-diium salts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are then compared to experimental data to aid in the structural elucidation of the compound. Dynamic NMR studies can also be used to investigate conformational changes, such as the ring flipping of the piperazine moiety.
In Silico Modeling Approaches
In silico modeling encompasses a broad range of computational techniques used to predict the biological activity and pharmacokinetic properties of a compound. These methods are crucial in drug discovery. For piperazine derivatives, which are common in medicinal chemistry, in silico studies are widespread. nih.gov
These approaches can include:
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. It helps to understand the binding mode and affinity. Docking studies on piperazine derivatives have been used to explore their potential as inhibitors for various enzymes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. For piperazine derivatives, QSAR studies have helped identify which structural features are key for their therapeutic effects. tsijournals.com
ADME Prediction: This involves predicting the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. In silico tools can estimate properties like solubility, lipophilicity (LogP), and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), guiding the design of compounds with better pharmacokinetic profiles.
While specific in silico models for this compound are not available, studies on other piperazine-based dithiocarbamates have utilized these methods to evaluate their potential as anticancer agents.
Molecular Docking Studies for Binding Mode Determination
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction mechanism between a potential drug and its protein target. researchgate.netmdpi.com The process involves generating various possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability.
In studies involving piperazine derivatives, molecular docking has been successfully employed to elucidate binding modes with various biological targets. For instance, docking analyses of piperazin-1-ylpyridazine derivatives against dCTPase, an enzyme implicated in cancer, revealed key interactions. indexcopernicus.com The compound with the highest binding affinity (Glide Gscore of -4.649) formed two hydrogen bonds with the Gln82 and Glu78 residues of the enzyme. indexcopernicus.com Similarly, docking of arylpiperazine derivatives into the androgen receptor (AR) ligand-binding pocket showed that binding is primarily driven by hydrophobic interactions. nih.gov These studies visualize how the piperazine core and its substituents fit within the active site, identifying crucial interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts that are essential for binding. researchgate.netindexcopernicus.com
Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives
| Compound/Derivative Series | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Piperazin-1-ylpyridazine derivatives | dCTPase (PDB: 2OIG) | Compound P21 showed the highest binding affinity (Glide Gscore: -4.649), forming H-bonds with Gln82 and Glu78. | indexcopernicus.com |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Derivative 21 exhibited a high binding affinity (IC50 = 0.65 µM), primarily through hydrophobic interactions within the binding site. | nih.gov |
| Phenylpiperazine derivatives of 1,2-Benzothiazine | Topoisomerase IIα-DNA Complex | Compounds were found to bind in the active center, forming stable complexes with negative energy scoring functions, indicating a groove-binding mechanism. | nih.gov |
| Huperzine A derivatives | Acetylcholinesterase (AChE) | Computational analysis guided the design of derivatives with enhanced binding affinity compared to the parent compound. | researchgate.net |
Structure-Activity Relationship (SAR) Computational Methodologies
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the structural features of a molecule with its biological activity. oncodesign-services.com Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR), uses statistical and machine learning models to make these correlations quantitative. uni-bonn.denih.gov These models help researchers identify which parts of a molecule are key to its function, guiding the optimization of lead compounds to improve potency and selectivity. oncodesign-services.com
QSAR studies on piperazine derivatives have provided valuable insights for designing new therapeutic agents. For example, a 2D-QSAR study on aryl alkanol piperazine derivatives as antidepressant agents identified specific molecular descriptors that influence their activity. The analysis revealed that descriptors like Atype_C_6, Dipole-mag, and S_sssCH were crucial for 5-hydroxytryptamine (5-HT) reuptake inhibition, while descriptors such as HOMO (Highest Occupied Molecular Orbital energy) and PMI-mag were key for noradrenaline (NA) reuptake inhibition. nih.gov Such models provide a predictive framework to design new compounds with desired activities before undertaking their synthesis. nih.gov
Table 2: Descriptors Used in QSAR Models for Piperazine Derivatives
| Activity | Key Molecular Descriptors | Interpretation/Significance | Reference |
|---|---|---|---|
| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | These descriptors relate to atom types, dipole moment, and electronic properties, influencing binding to the serotonin (B10506) transporter. | nih.gov |
| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | These descriptors relate to molecular orbital energy, principal moment of inertia, and molecular shape, which control interaction with the norepinephrine (B1679862) transporter. | nih.gov |
| General Antitumor Activity | Heat of Formation, Total Energy | Calculated using methods like AM1 and DFT (B3LYP/6-31G**), these energetic properties are correlated with the cytotoxic potential of benzothiazole-piperazine derivatives. | researchgate.net |
Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and study the weak interactions that govern how molecules assemble in three-dimensional space, such as in a crystal lattice. nih.govnih.gov A prominent technique in this field is Hirshfeld surface analysis, which provides a graphical representation of intermolecular interactions. nih.gov
The Hirshfeld surface is mapped with properties like d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e). This mapping uses a color scale to highlight different types of contacts:
Blue regions indicate strong, attractive interactions like hydrogen bonds.
Red regions signify short, repulsive contacts (where atoms are too close).
White regions represent contacts around the van der Waals separation.
This analysis allows for a detailed examination of all intermolecular interactions, including less common contacts like C-H···π interactions. nih.gov The information can be summarized in a 2D "fingerprint plot," which provides a quantitative summary of the different types of atomic contacts within the crystal. nih.gov This method is invaluable for understanding the stability and packing of molecular crystals, including those of piperazine-1-carbodithioate derivatives.
Table 3: Interpreting Hirshfeld Surface and NCI Plots
| Feature | Description | Information Gained | Reference |
|---|---|---|---|
| Hirshfeld Surface | A surface partitioning space between molecules in a crystal. | Defines the "boundary" of a molecule within its crystalline environment. | nih.govnih.gov |
| d_norm Mapping | A property mapped onto the Hirshfeld surface using a red-white-blue color scheme. | Visually identifies regions of strong/weak and attractive/repulsive intermolecular contacts. Red spots indicate close, repulsive contacts; blue indicates strong H-bonds. | nih.gov |
| NCI Isosurface | An isosurface plot where colors indicate interaction type. | Blue highlights strong attractive interactions (e.g., H-bonds), green indicates weak van der Waals forces, and red signifies strong repulsive interactions. | nih.gov |
| 2D Fingerprint Plot | A 2D histogram of (d_e, d_i) points for all surface points. | Quantifies the relative contribution of different types of intermolecular contacts (e.g., H···H, C···H, S···H) to the total crystal packing. | nih.gov |
Electrochemical Behavior and Redox Properties
Cyclic Voltammetry and Pulse Voltammetric Techniques
The electrochemical behavior of piperazine (B1678402) derivatives is effectively investigated using techniques such as cyclic voltammetry (CV) and various pulse voltammetric methods, including square-wave voltammetry (SWV). These methods provide insights into the redox processes, reaction mechanisms, and stability of the electroactive species. For instance, studies on sodium 4-benzyl piperazine-1-carbodithioate and sodium 4-benzhydryl piperazine-1-carbodithioate have demonstrated the utility of these techniques in characterizing their electrochemical properties. researchgate.net The voltammetric response of these compounds is typically influenced by factors such as scan rate, pH, and concentration of the analyte. researchgate.net
In a typical cyclic voltammogram for a related piperazine carbodithioate, one would expect to observe oxidation and reduction peaks corresponding to the electron transfer processes involving the dithiocarbamate (B8719985) moiety. The separation between the anodic and cathodic peak potentials (ΔEp) can provide initial information about the reversibility of the redox couple. The effect of scan rate on the peak currents is often used to determine whether the process is diffusion-controlled or adsorption-controlled.
pH-Dependent Redox Mechanistic Pathways
The redox mechanisms of piperazine-based carbodithioates are often dependent on the pH of the supporting electrolyte. researchgate.net The piperazine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which in turn affects the electron density and redox potential of the carbodithioate group.
For similar compounds, electrochemical investigations have been used to propose detailed redox mechanisms. researchgate.net These mechanisms often involve proton-coupled electron transfer steps. By analyzing the shift in peak potentials with varying pH, the number of protons and electrons involved in the electrode reaction can be determined using the Nernst equation. It is plausible that the electrochemical oxidation of methyl piperazine-1-carbodithioate involves the formation of a disulfide dimer through a one-electron oxidation process, a common pathway for dithiocarbamates. The pH would play a crucial role in the stability and further reactions of the resulting species.
Determination of Electrochemical and Kinetic Parameters
Voltammetric studies are instrumental in determining key electrochemical and kinetic parameters of the electron transfer processes. researchgate.net These parameters provide a quantitative understanding of the redox behavior of the compound.
Table 1: Representative Electrochemical and Kinetic Parameters for a Piperazine Carbodithioate Derivative
| Parameter | Description | Typical Method of Determination |
| Epc | Cathodic Peak Potential | Cyclic Voltammetry |
| Epa | Anodic Peak Potential | Cyclic Voltammetry |
| Ipc | Cathodic Peak Current | Cyclic Voltammetry |
| Ipa | Anodic Peak Current | Cyclic Voltammetry |
| α | Transfer Coefficient | Analysis of Tafel plots or peak shape |
| k_s | Standard Heterogeneous Rate Constant | Nicholson's method or other advanced electrochemical techniques |
| D | Diffusion Coefficient | Randles-Sevcik equation |
This table is illustrative and based on general findings for related compounds, as specific data for this compound is not available.
The transfer coefficient (α) gives information about the symmetry of the energy barrier for the electrode reaction, while the standard heterogeneous rate constant (k_s) quantifies the rate of electron transfer at the electrode surface. The diffusion coefficient (D) characterizes the mass transport of the analyte to the electrode.
Thermodynamic Parameters of Electrode Reactions
The influence of temperature on the voltammetric response can be utilized to evaluate the thermodynamic parameters of the electrode reactions, such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). researchgate.net By performing cyclic voltammetry at different temperatures, the variation of the formal potential (E°') with temperature can be used to calculate these thermodynamic quantities.
Table 2: Representative Thermodynamic Parameters for a Piperazine Carbodithioate Electrode Reaction
| Parameter | Description |
| ΔG° | Standard Gibbs Free Energy Change |
| ΔH° | Standard Enthalpy Change |
| ΔS° | Standard Entropy Change |
This table is illustrative and based on general findings for related compounds, as specific data for this compound is not available.
These parameters provide valuable information about the spontaneity, exothermic or endothermic nature, and the degree of order or disorder of the electrode process.
Mechanistic Aspects of Chemical Reactivity and Degradation
Proposed Reaction Mechanisms During Synthesis
The synthesis of piperazine-1-carbodithioate derivatives generally follows a well-established multicomponent reaction pathway. nih.gov A common and straightforward method involves the reaction of a secondary amine, carbon disulfide, and in the case of methyl esters, a methylating agent.
The proposed mechanism proceeds in two primary steps:
Formation of the Dithiocarbamate (B8719985) Salt: The synthesis is typically initiated by the reaction of piperazine (B1678402) with carbon disulfide (CS₂). The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This reaction is usually carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), which deprotonates the second nitrogen of the piperazine, facilitating the formation of a dithiocarbamate salt (e.g., potassium piperazine-1-carbodithioate). nih.govresearchgate.net
S-Methylation: The resulting dithiocarbamate anion is a potent nucleophile. The final step is an S-alkylation reaction, where the salt is treated with a methylating agent, such as methyl iodide or dimethyl sulfate. This proceeds via a nucleophilic substitution (typically Sₙ2) mechanism, where the sulfur atom of the dithiocarbamate attacks the methyl group, displacing the leaving group (e.g., iodide) to form the final product, Methyl piperazine-1-carbodithioate.
This synthetic approach is efficient and allows for the creation of a broad spectrum of dithiocarbamate-containing piperazines in good to high yields. nih.gov
Thermal Decomposition Characteristics of Complexes
While specific thermal analysis data for this compound complexes is not extensively detailed in the available literature, studies on structurally similar piperazine-based carbodithioate metal complexes provide significant insight into their thermal stability and decomposition patterns. For instance, the thermal behavior of Cobalt(III), Nickel(II), Copper(II), and Zinc(II) complexes with 4-(ethoxycarbonyl)piperazine-1-carbodithioate has been investigated, revealing multi-stage decomposition processes. These complexes generally show considerable thermal stability, with decomposition initiating at temperatures well above 200°C.
The decomposition typically occurs in distinct steps, corresponding to the loss of specific fragments of the ligand molecule, followed by the final decomposition to metal oxide or sulfide (B99878). The thermal analysis of these related complexes, characterized using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provides a model for understanding the thermal characteristics of metal complexes involving the piperazine-1-carbodithioate scaffold. nih.govredalyc.org
Table 1: Thermal Decomposition Data for Representative Piperazine-Based Carbodithioate Metal Complexes
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment |
|---|---|---|---|---|
| [Co(ecpcdt)₃] | Stage 1 | 270-380 | ~35% | Loss of ethoxycarbonyl group and part of piperazine ring |
| Stage 2 | 380-550 | ~40% | Remaining ligand fragments | |
| [Ni(ecpcdt)₂] | Stage 1 | 250-350 | ~45% | Loss of ethoxycarbonyl groups |
| Stage 2 | 350-500 | ~30% | Piperazine carbodithioate backbone | |
| [Cu(ecpcdt)₂] | Stage 1 | 260-360 | ~48% | Loss of ethoxycarbonyl groups and partial ligand |
| Stage 2 | 360-600 | ~28% | Remaining organic structure |
Data is generalized from studies on analogous 4-(ethoxycarbonyl)piperazine-1-carbodithioate ([ecpcdt]) complexes and serves as a representative model. nih.govredalyc.org
Metabolomic Studies of Related Compounds (e.g., in vitro/in vivo metabolic pathways)
Metabolomic studies of dithiocarbamates and piperazine-containing compounds reveal several key transformation pathways. Dithiocarbamates are known to be metabolized into various products, and the piperazine moiety itself is susceptible to extensive metabolic modification. frontiersin.orgnih.gov
In Vitro/In Vivo Metabolic Pathways:
Hydrolysis and Desulfuration: A primary metabolic pathway for S-methyl dithiocarbamates involves hydrolysis, leading to the formation of the corresponding amine. nih.govacs.org Another significant degradation route for dithiocarbamates under physiological conditions is the cleavage and release of carbon disulfide (CS₂). nih.govepa.gov This can be followed by the metabolism of CS₂ itself.
Oxidation of the Piperazine Ring: The piperazine moiety is prone to NADPH-dependent microsomal metabolism. frontiersin.org Common transformations include aliphatic hydroxylation at various positions on the piperazine ring, which can be followed by further oxidation to form ketone derivatives. frontiersin.org
Dealkylation: N-dealkylation is a frequent metabolic pathway. In the context of a related compound, 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester (TM208), a major metabolite identified was the desmethyl product (M1). nih.gov
Ring Opening and Cleavage: More extensive metabolism can lead to the opening of the piperazine ring. Studies on TM208 identified a metabolite (M7) that resulted from the oxidative cleavage of the piperazine ring to form an acidic compound. nih.gov Similarly, studies on other piperazine-containing drugs have shown the formation of ring-cleaved derivatives, including aniline (B41778) metabolites, which raises potential safety concerns due to the formation of reactive intermediates. frontiersin.org
Conjugation and Other Modifications: Following initial oxidative or hydrolytic steps, metabolites can undergo further conjugation. The desmethyl metabolite of TM208 was found to be acylated to form N-acetyl (M6) and N-formyl (M5) metabolites. nih.gov Other observed modifications include phenyl monohydroxylation (M4) on other parts of the molecule and oxidation of the dithiocarbamate sulfur to form a sulfine (B13751562) metabolite (M2). nih.gov
Table 2: Summary of Identified Metabolites from a Related Piperazine Dithiocarbamate Derivative (TM208)
| Metabolite ID | Proposed Metabolic Transformation | Pathway |
|---|---|---|
| M1 | Desmethyl metabolite | N-Dealkylation |
| M2 | Sulfine metabolite | S-Oxidation |
| M3 | Oxygen addition product | Oxidation |
| M4 | Phenyl monohydroxylation | Hydroxylation |
| M5 | N-formyl metabolite | Acylation (of M1) |
| M6 | N-acetyl metabolite | Acylation (of M1) |
| M7 | Ring-opened acid product | Piperazine Ring Cleavage |
| M8 | Replacement of C=S with C=O | Oxidative Desulfuration |
Based on the metabolic study of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208). nih.gov
Applications in Chemical Science of Methyl Piperazine 1 Carbodithioate
The chemical compound methyl piperazine-1-carbodithioate and its closely related derivatives are versatile molecules in chemical science. Their utility stems from the unique combination of the piperazine (B1678402) ring, which offers a flexible yet stable scaffold, and the dithiocarbamate (B8719985) group, which is an excellent chelator for a wide range of metals and a reactive functional group for further chemical transformations. This article explores the specific applications of this compound class as precursors for advanced materials, as analytical tools, in materials science, and as foundational units in the synthesis of complex molecules.
Q & A
Basic: What are the standard synthetic protocols for preparing methyl piperazine-1-carbodithioate derivatives?
Answer:
The synthesis typically involves two steps:
Formation of sodium piperazine-1-carbodithioate : React piperazine with carbon disulfide (CS₂) in ethanol under basic conditions (NaOH) at 0–5°C .
Alkylation : Treat the sodium salt with alkylating agents (e.g., 2-bromoacetophenones) in acetone at room temperature to yield target derivatives .
Key considerations: Use ice baths to control exothermic reactions and purify via ethanol recrystallization.
Basic: Which spectroscopic techniques are critical for characterizing these compounds?
Answer:
- ¹H/¹³C NMR : Confirm proton environments (e.g., piperazine CH₂ at δ 2.96 ppm) and carbons (C=S at ~195 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₉FN₅S₂ at m/z 352.1066) .
- FT-IR : Identify C=S (1427–1428 cm⁻¹) and C=O (1685 cm⁻¹) stretches .
Advanced: How can X-ray crystallography resolve structural ambiguities in piperazine-dithiocarbamate derivatives?
Answer:
- Data collection : Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 5843 independent reflections) .
- Refinement : Apply SHELXL (via SHELXTL suite) for least-squares refinement (R₁ < 0.04). Analyze intermolecular interactions (e.g., C–H···O, π–π stacking) to confirm packing stability .
- Validation : Check for chair conformations in piperazine rings and dihedral angles (e.g., 37.27° between indoline and nitrobenzene groups) .
Advanced: How to design bioactivity assays for MAO-A or anticholinesterase activity?
Answer:
- Fluorometric assays : Use kinetic methods with kynuramine as a substrate for MAO-A. Measure fluorescence (λₑₓ = 310 nm, λₑₘ = 400 nm) to quantify inhibition .
- Ellman’s method : For anticholinesterase activity, monitor thiocholine production at 412 nm using DTNB .
- Controls : Include clorgyline (MAO-A inhibitor) and donepezil (acetylcholinesterase inhibitor) as positive controls .
Advanced: How to reconcile conflicting bioactivity data across studies?
Answer:
- Structural variance : Compare substituent effects (e.g., fluorobenzyl vs. methoxybenzyl groups altering MAO-A IC₅₀) .
- Assay conditions : Adjust pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) to mimic physiological environments .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance thresholds (p < 0.05) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Docking : Use AutoDock Vina to model interactions with LSD1 or β-carbonic anhydrase. Set grid boxes around catalytic sites (e.g., 20 ų) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of dithiocarbamate-metal coordination .
- QSAR : Correlate logP values with IC₅₀ using partial least squares regression .
Advanced: How to optimize synthetic yields for triazole-dithiocarbamate hybrids?
Answer:
- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to achieve >90% yields for triazole intermediates .
- Solvent selection : Use DMF for SN2 reactions (e.g., alkylation of sodium dithiocarbamate) to enhance nucleophilicity .
- Workup : Precipitate products in ice-cold water to minimize byproduct formation .
Basic: What conditions destabilize this compound derivatives?
Answer:
- pH sensitivity : Avoid strong acids (pH < 3) to prevent decomposition of the dithiocarbamate group .
- Thermal stability : Store at –20°C in amber vials; degradation occurs above 40°C (TGA data) .
- Light exposure : Protect from UV radiation to prevent C–S bond cleavage .
Advanced: How to conduct structure-activity relationship (SAR) studies for CNS targets?
Answer:
- Scaffold variation : Compare piperazine-1-carbodithioate with carbothioamide or triazole analogs on 5-HT receptor binding .
- Substituent libraries : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate logD .
- In silico screening : Use SwissADME to predict blood-brain barrier penetration (e.g., TPSA < 70 Ų) .
Advanced: How to assess polymorphism in crystalline derivatives?
Answer:
- PXRD : Compare experimental patterns with single-crystal data (e.g., monoclinic C2/c space group) to detect polymorphs .
- DSC : Identify melting endotherms (e.g., 93–94°C for triazole derivatives) and exotherms for phase transitions .
- Hirshfeld analysis : Quantify intermolecular contacts (e.g., H···O vs. H···S interactions) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
